1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide
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Overview
Description
1-{7-Oxabicyclo[221]heptan-2-yl}ethane-1-sulfonamide is a compound that features a bicyclic structure with an oxygen bridge, making it part of the oxabicycloheptane family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a catalyst and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction process, optimizing reaction conditions for higher yields, and employing continuous flow reactors to maintain consistent production rates. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reductive reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in cancer treatment.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the bicyclic structure but lacks the sulfonamide group.
7-Oxabicyclo[2.2.1]heptene sulfonamides: Similar structure with variations in the alkyl chain length and position.
Uniqueness
1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide is unique due to its specific combination of the oxabicycloheptane core and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H15NO3S |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C8H15NO3S/c1-5(13(9,10)11)7-4-6-2-3-8(7)12-6/h5-8H,2-4H2,1H3,(H2,9,10,11) |
InChI Key |
PXAVEFABONXUEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1O2)S(=O)(=O)N |
Origin of Product |
United States |
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